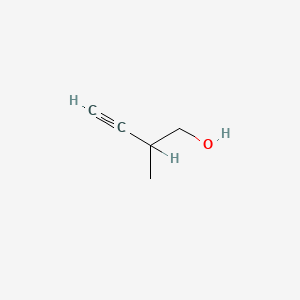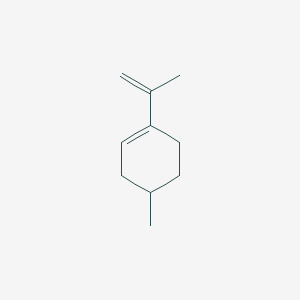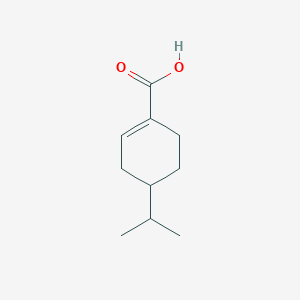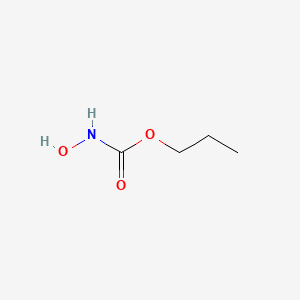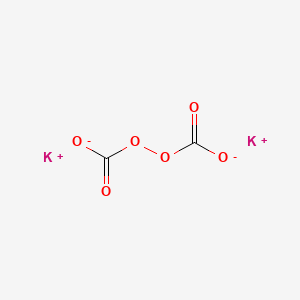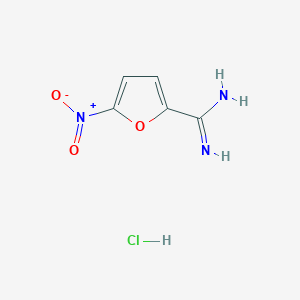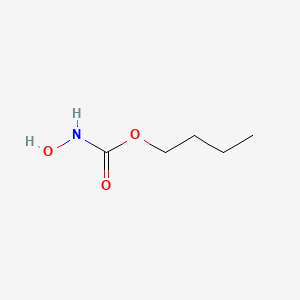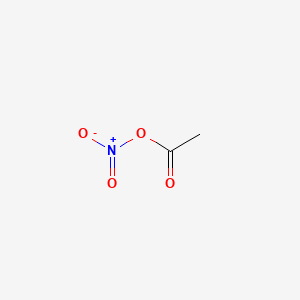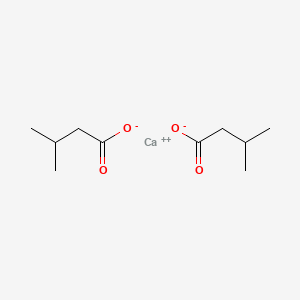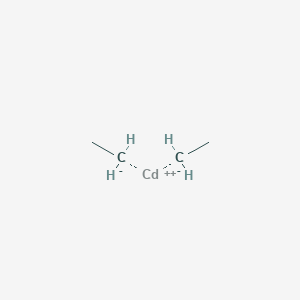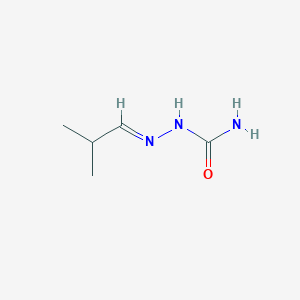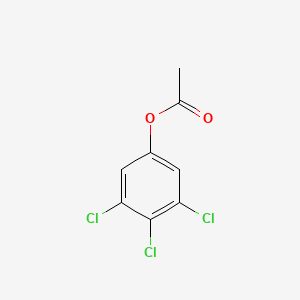
3,4,5-Trichlorophenyl acetate
Übersicht
Beschreibung
3,4,5-Trichlorophenyl acetate (TCPA) is an organochlorine compound which has been used in a variety of scientific research applications. It is a colorless, crystalline solid that has a melting point of 57-58°C and a boiling point of 250-251°C. It is a widely used reagent in organic synthesis, and it has been used in a variety of biochemical and physiological experiments. It is also known by its systematic name, 3,4,5-trichloroacetophenone, and its CAS number is 621-64-7.
Wissenschaftliche Forschungsanwendungen
Environmental Degradation and Remediation
Studies have explored the environmental degradation of chlorophenols, compounds closely related to 3,4,5-trichlorophenyl acetate. For instance, the degradation efficiency of chlorophenols in the presence of various organic carbon sources, such as acetate, has been investigated to understand the impact of micro-electrical fields on bacterial metabolism and community structure, leading to enhanced degradation rates (Xu et al., 2018). This study highlights the potential application of 3,4,5-trichlorophenyl acetate in environmental remediation efforts, particularly in enhancing the biodegradation of toxic compounds.
Adsorption and Removal Techniques
Research has also focused on the adsorption properties of related chlorophenols and their derivatives, investigating how these compounds interact with different materials. For example, the adsorption behavior of trichlorophenoxy acetic acid on poly-o-toluidine Zr(IV) phosphate was studied to understand its effectiveness in removing pesticides from aqueous solutions (Khan & Akhtar, 2011). Such studies are vital for developing new materials and methods for purifying water contaminated with chlorophenols and their derivatives, including 3,4,5-trichlorophenyl acetate.
Molecular Interactions and Structural Analysis
The structural and molecular interactions of chlorophenols have been extensively studied, providing insights into their behavior in various conditions. Research on halogen bonding and structural modularity in trichlorophenols, including 3,4,5-trichlorophenol, has revealed significant details about the structure-determining interactions of these compounds (Mukherjee & Desiraju, 2011). Understanding these interactions is crucial for the synthesis and application of 3,4,5-trichlorophenyl acetate in various scientific and industrial processes.
Biodegradation and Environmental Impact
The biodegradation of chlorophenols, including processes facilitated by acetate under methanogenic conditions, has been studied to assess the environmental impact and remediation strategies for these compounds. Such research indicates that acetate can significantly promote the degradation of chlorophenols, shedding light on microbial pathways and strategies for environmental clean-up (Yang et al., 2017).
Eigenschaften
IUPAC Name |
(3,4,5-trichlorophenyl) acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl3O2/c1-4(12)13-5-2-6(9)8(11)7(10)3-5/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVARLELSNCXVLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC(=C(C(=C1)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90974620 | |
| Record name | 3,4,5-Trichlorophenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90974620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5-Trichlorophenyl acetate | |
CAS RN |
59190-61-3 | |
| Record name | Phenol, 3,4,5-trichloro-, 1-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59190-61-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenol, 3,4,5-trichloro-, 1-acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059190613 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4,5-Trichlorophenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90974620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



